N-(3-ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide

HIF2α inhibitor Hsp70 chaperone FRET assay

N-(3-Ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide (CAS 861212-49-9), also designated HIF-2α-IN-17 or Compound-c2, is a synthetic quinazolinone-derived small molecule that functions as a selective hypoxia-inducible factor 2α (HIF2α) antagonist. The compound binds to the PAS-B domain of HIF2α and uniquely disrupts the protein–protein interaction between HIF2α and the molecular chaperone Hsp70, triggering proteasomal degradation of HIF2α.

Molecular Formula C17H14FN3O2
Molecular Weight 311.316
CAS No. 861212-49-9
Cat. No. B2640440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide
CAS861212-49-9
Molecular FormulaC17H14FN3O2
Molecular Weight311.316
Structural Identifiers
SMILESCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O2/c1-2-21-15(13-5-3-4-6-14(13)19-17(21)23)20-16(22)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,20,22)
InChIKeyAZCZVJJMFOUNKQ-HKWRFOASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide (HIF-2α-IN-17) Procurement-Relevant Identity and Target Engagement Profile


N-(3-Ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide (CAS 861212-49-9), also designated HIF-2α-IN-17 or Compound-c2, is a synthetic quinazolinone-derived small molecule that functions as a selective hypoxia-inducible factor 2α (HIF2α) antagonist. The compound binds to the PAS-B domain of HIF2α and uniquely disrupts the protein–protein interaction between HIF2α and the molecular chaperone Hsp70, triggering proteasomal degradation of HIF2α [1]. Its molecular formula is C₁₇H₁₄FN₃O₂ (MW 311.31) and it is supplied as a reference standard for preclinical oncology research, with confirmed activity in clear cell renal cell carcinoma (ccRCC) models .

Why N-(3-Ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide Cannot Be Substituted by Generic HIF2α Antagonists


Although several small molecules target the HIF2α PAS-B domain, simple substitution with other PAS-B binders such as belzutifan (MK-6482) is not scientifically valid because HIF-2α-IN-17 engages a distinct downstream mechanism. Belzutifan binds PAS-B and inhibits HIF2α transcriptional activity but does not dissociate the HIF2α–Hsp70 chaperone complex [1]. Compound-c2 is the only member of this series that disrupts the HIF2α–Hsp70 interaction, a difference that translates into proteasomal degradation of HIF2α rather than mere target occupancy [1]. Consequently, data generated with belzutifan, PT2385, or close quinazolinone analogs (e.g., Compound-y, Compound-z) cannot be extrapolated to HIF-2α-IN-17 without experimental validation.

Quantitative Differentiation Evidence for N-(3-Ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide (HIF-2α-IN-17) vs. Comparators


Mechanistic Selectivity: HIF2α–Hsp70 Complex Disruption by FRET

In a FRET-based protein–protein interaction assay, Compound-c2 at 30 µM significantly reduced the HIF2α–Hsp70 FRET signal relative to DMSO control, whereas the structurally related analogs Compound-y (4-bromo derivative) and Compound-z (4-alkyne derivative), as well as the FDA-approved HIF2α inhibitor belzutifan, each tested at 30 µM, did not alter the FRET signal, demonstrating that HIF2α–Hsp70 disruption is unique to Compound-c2 and not a class-wide property of PAS-B binders [1]. The paper concludes that this distinct mechanism positions Compound-c2 as an alternative with potential utility in addressing drug resistance [1].

HIF2α inhibitor Hsp70 chaperone FRET assay

Cancer Cell Selectivity: VHL-Deficient vs. VHL-Proficient Cell Viability

HIF-2α-IN-17 (Compound-c2) was tested across a panel of renal cell lines at concentrations of 0–30 µM for 24 h. It selectively reduced the viability of VHL-deficient ccRCC cell lines (786-O and A498), while showing no effect on the VHL-proficient renal cancer cell line Caki-1 or on normal HEK293 kidney epithelial cells . This selectivity pattern is consistent with a synthetic-lethal concept in VHL-null contexts and distinguishes the compound from broadly cytotoxic quinazolinones that lack this discriminatory window.

ccRCC VHL status cell viability selectivity

Transcriptional Target Suppression: HIF2α Pathway Gene Downregulation

In 786-O ccRCC cells, HIF-2α-IN-17 reduced the mRNA expression of four canonical HIF2α transcriptional targets—VEGF, NDRG2, CCND1, and GLUT1—in a concentration-dependent manner following 24 h treatment, as quantified by RT-qPCR . This confirms that the compound not only degrades HIF2α protein but also functionally suppresses downstream oncogenic signaling. While belzutifan similarly downregulates HIF2α target genes, Compound-c2 achieves this through HIF2α degradation rather than mere PAS-B occupancy, a mechanistic distinction that may be relevant for experimental designs where protein-level target engagement is preferred over domain-blockade.

HIF2α target genes RT-qPCR VEGF downregulation

Apoptosis Induction: Caspase-3 and Caspase-7 Activation

HIF-2α-IN-17 induced apoptosis in 786-O ccRCC cells as evidenced by concentration-dependent increases in cleaved caspase-3 and cleaved caspase-7 protein levels following 24 h treatment across a 5–30 µM dose range . This caspase-dependent apoptotic response is consistent with the HIF2α degradation mechanism and was not observed in VHL-proficient cells. The only structurally related analog that was inactive in the FRET assay (Compound-y) also lacks this apoptotic activity, reinforcing the correlation between HIF2α–Hsp70 disruption and apoptosis induction.

apoptosis caspase-3 caspase-7 ccRCC

Precision Application Scenarios for N-(3-Ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide (HIF-2α-IN-17) Based on Quantitative Evidence


Investigating HIF2α–Hsp70 Chaperone Biology and Proteasomal Degradation

HIF-2α-IN-17 is the only commercially available small molecule demonstrated to dissociate the HIF2α–Hsp70 complex in a FRET assay, providing a unique chemical probe for studying chaperone-mediated regulation of HIF2α stability. Researchers can use this compound to interrogate the role of Hsp70 in HIF2α client-chaperone dynamics, with belzutifan serving as a PAS-B-binding negative control for Hsp70 dissociation [1].

VHL-Dependent Synthetic Lethality Studies in Clear Cell Renal Cell Carcinoma

The compound's selective toxicity toward VHL-deficient 786-O and A498 ccRCC cells, with sparing of VHL-proficient Caki-1 and normal HEK293 cells, makes it a suitable tool for synthetic lethality experiments exploring VHL-loss dependency . This selectivity profile supports its use in target-validation studies where discrimination between tumor and normal tissue is critical.

Belzutifan-Resistance Model Development and Mechanism-of-Action Switching Studies

Because Compound-c2 degrades HIF2α via Hsp70 dissociation rather than simple PAS-B occupancy, it offers a mechanistically orthogonal alternative to belzutifan. This is particularly relevant for generating and characterizing belzutifan-resistant cell lines, as the Heritz et al. paper established a belzutifan-resistant 786-O line for such investigations [1].

Pharmacodynamic Biomarker Analysis via Caspase Activation and Target Gene Suppression

The concentration-dependent activation of cleaved caspase-3/7 and suppression of VEGF, NDRG2, CCND1, and GLUT1 mRNA provide validated pharmacodynamic endpoints . These markers can be used to benchmark compound activity in new cell models, assess batch-to-batch consistency, or serve as readouts in combination-therapy screens where HIF2α degradation is a desired outcome.

Quote Request

Request a Quote for N-(3-ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.